N-Isopropylbenzylamine
Overview
Description
N-Isopropylbenzylamine is a chemical compound that has been studied in various contexts, including its use as a catalyst, in protein sequence analysis, and as a dielectric material. It is structurally related to other compounds such as N,N-di-isopropylbenzylamine and N-isopropyl-N-methylpropargylamine, which have been investigated for their chemical properties and potential applications in different fields of chemistry and materials science.
Synthesis Analysis
The synthesis of N-isopropylbenzylamine-related compounds has been explored in several studies. For instance, novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts were synthesized using directed metallation-borylation methods, which involved the addition of electron-withdrawing or electron-donating groups to modulate the reactivity of the catalysts for amide formation . Another study reported the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, a chromophoric reagent for protein sequence analysis, which could be related to the synthesis of N-isopropylbenzylamine derivatives .
Molecular Structure Analysis
The molecular structure of N-isopropylbenzylamine and its analogs has been a subject of interest. For example, N-isopropylbenzylammonium tetrafluoroborate was found to undergo a solid-state phase transition, which was confirmed by variable temperature single crystal X-ray diffraction analysis . The stereodynamics of N-isopropyl-N-methylpropargylamine, a related compound, were studied using dynamic NMR and molecular mechanics calculations, revealing insights into the preferred conformation of the molecule .
Chemical Reactions Analysis
The reactivity and potential applications of N-isopropylbenzylamine derivatives in chemical reactions have been examined. The ruthenium-catalyzed C-H (thio)amidation of N,N-dimethylbenzylamine was investigated using mass spectrometry and DFT calculations, providing insights into the reaction mechanisms . Additionally, the asymmetric synthesis of unnatural amino acids was achieved using isopropylamine as an amino donor in a reductive amination process catalyzed by ω-transaminase .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-isopropylbenzylamine and its derivatives have been characterized in several studies. The dielectric properties of N-isopropylbenzylammonium tetrafluoroborate were found to be tunable between high and low dielectric states, suggesting potential applications as a switchable relaxor-type dielectric material . The crystal and molecular structures of various N-substituted analogs, such as N-phenyl-4-nitrobenzylamine, were determined by X-ray diffraction, providing detailed information about their structural properties .
Scientific Research Applications
Catalysis in Chemical Synthesis : N-Isopropylbenzylamine and its derivatives are used as catalysts in the formation of amides from carboxylic acids and amines. This is an important reaction in green chemistry for the synthesis of various organic compounds (Arnold et al., 2008).
Biological Activity and Enzyme Studies : It plays a role in the study of enzyme activities. For example, in the metabolism of nitrosamines by cytochrome P-450 isozymes, which is crucial in understanding cancer research (Yang et al., 1985).
Biodegradation and Environmental Applications : N-Isopropylammelide aminohydrolase, an enzyme involved in atrazine degradation, demonstrates the relevance of N-Isopropylbenzylamine in biodegradation pathways, crucial for environmental cleanup (Shapir et al., 2002).
Asymmetric Synthesis of Unnatural Amino Acids : Utilized in the synthesis of unnatural amino acids through ω-transaminase-catalyzed amino group transfer, important in pharmaceutical and biotechnological applications (Park et al., 2013).
Phase Transition Materials : N-Isopropylbenzylamine trifluoromethanesulfonate exhibits reversible dielectric behavior, indicating its potential as a phase transition material (Xiong et al., 2014).
Amine Transaminases in Biocatalysis : It serves as an amine donor in transaminase-catalyzed reactions, demonstrating its importance in chemo-enzymatic syntheses for industrial applications (Dawood et al., 2018).
Organometallic Chemistry and Catalysis : Explored in the context of ruthenium-catalyzed C-H (thio)amidation, showing its application in the development of new synthetic methodologies in organometallic chemistry (Altalhi et al., 2021).
Biomedical Engineering and Bioengineering Applications : N-Isopropylacrylamide copolymers have significant applications in bioengineering, such as in drug delivery, gene delivery, and cell immobilization (Rzaev et al., 2007).
Safety And Hazards
Future Directions
N-Isopropylbenzylamine has been used to adulterate methamphetamine, and distributed as fake “Ice” methamphetamine by illicit manufacturers, leading to a world problem of N-isopropylbenzylamine exposure . The toxicity of N-isopropylbenzylamine has been studied as of 2022 and it has been found to produce toxicity via increasing nitric oxide in vitro . This study sounds an alarm for methamphetamine abusers and warns of the dangerousness of N-isopropylbenzylamine for public health .
properties
IUPAC Name |
N-benzylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBKPDDZTNUNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059265 | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylbenzylamine | |
CAS RN |
102-97-6 | |
Record name | Isopropylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylbenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SYC92FNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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